molecular formula C12H12N2O3 B1267539 ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate CAS No. 14152-56-8

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate

Cat. No.: B1267539
CAS No.: 14152-56-8
M. Wt: 232.23 g/mol
InChI Key: PYZVMKLUEJUSEU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Scientific Research Applications

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate has several scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha-glucosidase and alpha-amylase, exhibiting inhibitory effects . These interactions are crucial as they can influence the metabolic pathways and biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoxaline derivatives, including this compound, can exhibit antiviral, anticancer, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported to inhibit alpha-glucosidase and alpha-amylase, which are enzymes involved in carbohydrate metabolism . These inhibitory effects can lead to alterations in metabolic flux and energy production within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that quinoxaline derivatives can exhibit stable biochemical properties over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes within the cell. For instance, its inhibitory effects on alpha-glucosidase and alpha-amylase can influence carbohydrate metabolism and energy production . These interactions highlight the compound’s potential role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s biochemical properties and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVMKLUEJUSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931111
Record name Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID30931111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14152-56-8
Record name 2-Quinoxalineacetic acid, 3,4-dihydro-3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14152-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC99081
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Record name NSC33637
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-HYDROXY-2-QUINOXALINEACETATE
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